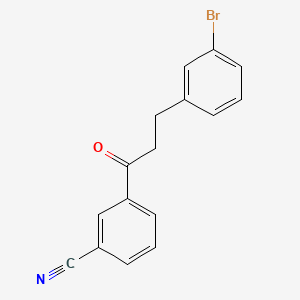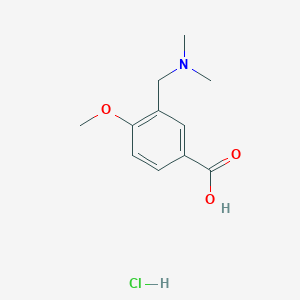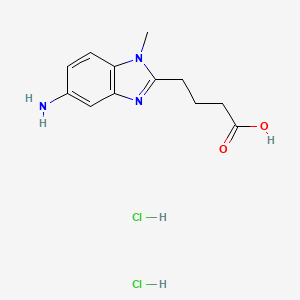
(2-Fluoromethyl-phenyl)-methanol
Übersicht
Beschreibung
“(2-Fluoromethyl-phenyl)-methanol” is a chemical compound with the CAS Number: 1341036-63-2 . It belongs to the family of substituted phenols. The IUPAC name for this compound is [2-(fluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular formula of “(2-Fluoromethyl-phenyl)-methanol” is C8H9FO . Its molecular weight is 140.16 . The InChI code for this compound is 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 .Physical And Chemical Properties Analysis
“(2-Fluoromethyl-phenyl)-methanol” is typically stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
(Xiuyun Sun et al., 2014) discuss the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared. This method offers milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches.
Interaction with Alcohols
Research by (S. Maity et al., 2011) investigates the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes using IR-UV double resonance spectroscopy. Methanol forms a cyclic complex with the fluorophenylacetylenes, incorporating hydrogen bonds and indicating that fluorine substitution on the phenyl ring significantly impacts hydrogen bonding behavior.
Fluorination Reactions
(A. F. Janzen et al., 1988) describe the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, leading to products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These reactions underscore the versatility of fluorination techniques in producing complex fluorinated compounds.
Molecular Dynamics in Solution
A study by (Michael H. L. Nguyen et al., 2019) shows how methanol impacts lipid dynamics, particularly in biological and synthetic membranes. This highlights the broader implications of (2-Fluoromethyl-phenyl)-methanol's interactions in various chemical and biological systems.
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(fluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFYZJDVAVXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoromethyl-phenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)







![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)